Vanadium sulfide

Descripción general

Descripción

Vanadium sulfide, also known as vanadium (III) sulphide, is an inorganic compound with the chemical formula V₂S₃. It appears as a green-black crystalline solid and is known for its unique properties and applications in various fields. The compound has a molecular weight of 198.081 g/mol and is characterized by its high density of 4700 kg/m³ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of divanadium trisulphide typically involves the direct combination of vanadium and sulfur at high temperatures. One common method is the reaction of vanadium metal with sulfur vapor:

2V+3S→V2S3

This reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of divanadium trisulphide may involve more sophisticated techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the controlled deposition of thin films of the compound, which are useful in various technological applications .

Análisis De Reacciones Químicas

Catalytic Hydrogenation of Ethylene

Vanadium sulfide clusters () demonstrate high activity in ethylene () hydrogenation. Key insights include:

Table 1: Reaction Products of Clusters with Mixtures

| Cluster | Products Observed | Dominant Pathway |

|---|---|---|

| dissociation on V | ||

| Dual H transfer from S sites | ||

| (low yield) | dissociation on S |

Thermal Decomposition and Structural Evolution

Annealing vanadium sulfides induces stoichiometric and structural changes:

-

Phase Transitions :

-

Synthesis Parameters :

Table 2: Growth Conditions for 2D Vanadium SulfidesCompound Coverage (ML) Annealing Temp. (K) S Pressure (mbar) Structure ≤ 0.5 ≤ 600 1T-phase TMDC ≤ 0.5 ≈ 800 S-vacancy rows > 0.5 ≈ 800 2 × 2-intercalation

Cluster Stability and Reactivity

Neutral clusters exhibit size-dependent stability:

-

Ionization Energies : Increase with sulfur content (e.g., has higher IE than ) .

-

Binding Trends : Sulfur-rich clusters () show weaker ethylene adsorption () due to steric hindrance from excess S atoms .

Reactivity with Environmental Factors

Aplicaciones Científicas De Investigación

Energy Storage Applications

1. Battery Technology

Vanadium sulfide materials are primarily explored for their potential as electrode materials in various types of batteries. Their unique properties make them suitable for:

- Sodium-Ion Batteries : this compound has been identified as a promising anode material due to its high theoretical capacity and cost-effectiveness. Research indicates that modifications to the crystal structure can enhance ion diffusion, which is critical for improving cycle life and overall performance .

- Potassium-Ion Batteries : Similar to sodium-ion systems, this compound exhibits favorable electrochemical properties that can be optimized through structural modifications. This includes enhancing the material's conductivity and ion transport capabilities, making it a viable candidate for next-generation battery technologies .

- Zinc-Ion Batteries : Recent studies highlight the effectiveness of this compound as a cathode material for aqueous zinc-ion batteries. The material's high conductivity and fast ion diffusion rates contribute to improved battery performance, making it an attractive option for sustainable energy storage solutions .

| Battery Type | Role of this compound | Key Benefits |

|---|---|---|

| Sodium-Ion | Anode material | High capacity, cost-effective |

| Potassium-Ion | Anode material | Enhanced conductivity |

| Zinc-Ion | Cathode material | High conductivity, fast ion diffusion |

2. Supercapacitors

This compound is also being investigated for use in supercapacitors due to its high surface area and electrical conductivity. These properties facilitate rapid charge and discharge cycles, essential for applications requiring quick bursts of energy .

Catalytic Applications

1. Photocatalysis

This compound has shown potential in photocatalytic applications, particularly in environmental remediation and energy conversion processes. Its ability to generate electron-hole pairs upon light irradiation makes it suitable for catalyzing redox reactions, which can be harnessed for pollutant degradation or hydrogen production from water splitting .

2. Electrocatalysis

In electrocatalytic applications, this compound can serve as a catalyst for various reactions, including hydrogen evolution and oxygen reduction reactions. Its unique electronic properties allow it to effectively facilitate these processes, contributing to advancements in fuel cell technologies .

Case Studies

1. This compound in Sodium-Ion Batteries

A study published in 2024 examined the performance of this compound as an anode material in sodium-ion batteries. It was found that by optimizing the synthesis methods and modifying the crystal structure, researchers could significantly enhance the electrochemical performance, achieving a stable cycling performance over 500 cycles with minimal capacity fading .

2. Photocatalytic Water Splitting

Research demonstrated that this compound could effectively catalyze water splitting under visible light irradiation, achieving a hydrogen production rate comparable to leading photocatalysts. This application highlights its potential role in renewable energy generation .

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Cycle Life : Many this compound-based electrodes suffer from limited cycle life due to structural degradation during charge-discharge cycles.

- Ion Diffusion : Improving ion diffusion rates remains a critical area of research to enhance the performance of this compound in battery applications.

Future research is focused on refining synthesis techniques to produce this compound with tailored morphologies and enhanced electrochemical properties. Additionally, exploring hybrid systems that combine this compound with other materials may lead to breakthroughs in energy storage technologies.

Mecanismo De Acción

The mechanism by which divanadium trisulphide exerts its effects is primarily through its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially altering their activity. The compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related cellular processes .

Comparación Con Compuestos Similares

Vanadium sulfide can be compared with other vanadium sulfides and related compounds:

Vanadium disulfide (VS₂): Similar in structure but with different stoichiometry and properties.

Vanadium pentoxide (V₂O₅): An oxide with distinct chemical behavior and applications.

Vanadium tetrachloride (VCl₄): A halide with unique reactivity compared to sulfides

Uniqueness: this compound stands out due to its specific electronic properties and stability, making it suitable for applications in catalysis and materials science .

Propiedades

IUPAC Name |

vanadium;pentasulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5S.2V/q5*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVAXCNXRGXZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

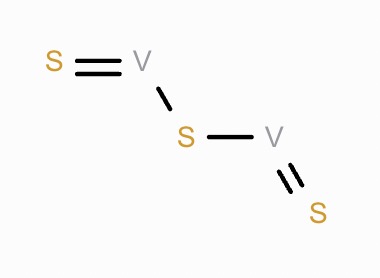

Canonical SMILES |

[S-2].[S-2].[S-2].[S-2].[S-2].[V].[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S5V2-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315-03-3, 11130-24-8 | |

| Record name | Vanadium trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001315033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium sulfide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divanadium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanadium sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.